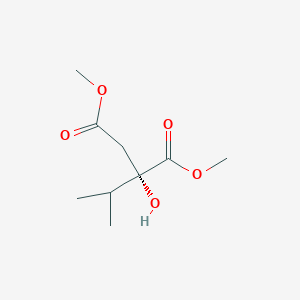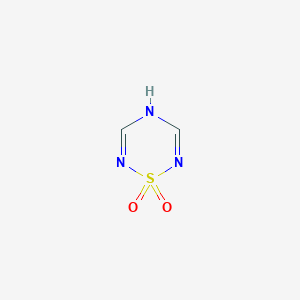
benzyl carbamimidothioate;2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl carbamimidothioate;2-chlorobenzoic acid is a compound that combines the properties of benzyl carbamimidothioate and 2-chlorobenzoic acid. Benzyl carbamimidothioate is known for its applications in organic synthesis, while 2-chlorobenzoic acid is a derivative of benzoic acid, commonly used in the production of various chemicals, including pharmaceuticals and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl Carbamimidothioate: This compound can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically involves the nucleophilic attack of the amine on the carbon of the isothiocyanate group, leading to the formation of the carbamimidothioate.
2-Chlorobenzoic Acid: This compound is prepared by the oxidation of 2-chlorotoluene using potassium permanganate.
Industrial Production Methods
Industrial production of 2-chlorobenzoic acid often involves large-scale oxidation processes using oxidizing agents like potassium permanganate or nitric acid. The production of benzyl carbamimidothioate on an industrial scale may involve the use of automated reactors to ensure precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-chlorobenzoic acid can undergo oxidation reactions to form various derivatives.
Reduction: Benzyl carbamimidothioate can be reduced to form benzylamine and thiourea.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas, metal catalysts.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
From Oxidation: Various oxidized derivatives of 2-chlorobenzoic acid.
From Reduction: Benzylamine and thiourea from benzyl carbamimidothioate.
From Substitution: 2-aminobenzoic acid from 2-chlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Benzyl carbamimidothioate;2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of dyes, food additives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzyl carbamimidothioate;2-chlorobenzoic acid involves its interaction with specific molecular targets. For example, benzyl carbamimidothioate may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. 2-chlorobenzoic acid may exert its effects through its acidic properties, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid, widely used as a food preservative and in the synthesis of various chemicals.
2-Aminobenzoic Acid: A derivative of 2-chlorobenzoic acid, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Benzyl carbamimidothioate;2-chlorobenzoic acid is unique due to its combined properties, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
92551-40-1 |
|---|---|
Molekularformel |
C15H15ClN2O2S |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
benzyl carbamimidothioate;2-chlorobenzoic acid |
InChI |
InChI=1S/C8H10N2S.C7H5ClO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-4-2-1-3-5(6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,(H,9,10) |
InChI-Schlüssel |
ZXQLZMUHELYBMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=N)N.C1=CC=C(C(=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)






![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
mercury](/img/structure/B14364020.png)
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)


